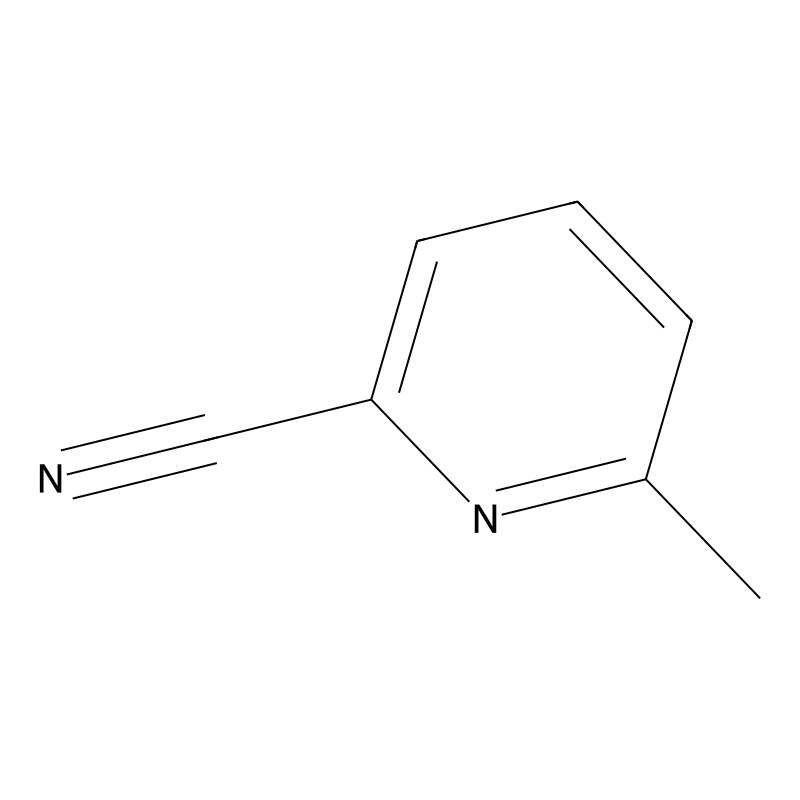

6-Methylpyridine-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmacological Research

Specific Scientific Field: Pharmacology and Toxicology

Methods of Application or Experimental Procedures: Samples of 6-methylnicotine analysed included both freebase and salt forms, as well as in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) . Chemical analysis confirmed the sample was 6 methylnicotine, racemic, and 98 % pure utilizing 1 H NMR, chiral UPLC UV, and GC-MS, respectively .

Results or Outcomes: The aerosol transfer efficiency of 6-methylnicotine was similar to that of nicotine (82.5 ± 2.9 % vs. 85.6 ± 0.6 % for freebase forms) . The QSAR computational pharmacology of 6 methylnicotine is similar in potency and binding affinity to that of (S)-nicotine in in vivo and ex vivo models . Conventional in vitro toxicology testing (Neutral Red and Ames) demonstrated 6 methylnicotine salt e-liquid formulations have similar cellular cytotoxicity and mutagenicity to the analogous (S)-nicotine salt e-liquid formulation .

Synthesis of Antiasthma Agents

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 6-Methylpicolinonitrile has been used in the synthesis of triazolo[1,5-c]pyrimidines, which are potential antiasthma agents .

Results or Outcomes: The synthesized triazolo[1,5-c]pyrimidines could potentially be used as antiasthma agents. Further pharmacological testing and clinical trials would be needed to confirm their efficacy and safety .

Synthesis of Antitumor Agents

Summary of the Application: 6-Methylpicolinonitrile has been used in the synthesis of s-tetrazine derivatives, which are potential antitumor agents .

Results or Outcomes: The synthesized s-tetrazine derivatives could potentially be used as antitumor agents. Further pharmacological testing and clinical trials would be needed to confirm their efficacy and safety .

Synthesis of 3-Chloro-6-methylpicolinonitrile

Specific Scientific Field: Chemical Synthesis

Summary of the Application: 6-Methylpicolinonitrile can be used to synthesize 3-Chloro-6-methylpicolinonitrile, a compound that may have various applications in chemical reactions .

Results or Outcomes: The synthesized 3-Chloro-6-methylpicolinonitrile could potentially be used in various chemical reactions.

Metal-Ligand Cooperation

Specific Scientific Field: Organometallic Chemistry

Summary of the Application: 6-Methylpicolinonitrile can be used in the synthesis of pincer ligands, which have found significant applications in synthesis, bond activation, and catalysis .

Results or Outcomes: The synthesized pincer ligands could potentially be used in various chemical reactions.

6-Methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C₇H₆N₂. It features a pyridine ring substituted with a methyl group at the 6-position and a cyano group at the 2-position. This compound is part of the methylpyridine family, which includes various isomers and derivatives that exhibit diverse chemical properties and biological activities. The presence of both nitrogen and carbon functional groups contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals.

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.

- Metal Complex Formation: It can form complexes with transition metals, which may enhance its catalytic properties or alter its reactivity .

- Condensation Reactions: The compound can react with other organic molecules to form larger structures, often utilized in synthesizing more complex heterocycles.

Research indicates that 6-Methylpyridine-2-carbonitrile exhibits notable biological activities. It has been investigated for its potential antibacterial properties, particularly when complexed with metal ions like copper. Such complexes demonstrate enhanced antimicrobial efficacy, suggesting that the compound could be a valuable starting material in developing new antimicrobial agents . Additionally, its derivatives have shown promise in various biological assays, indicating a broader pharmacological potential.

Several methods exist for synthesizing 6-Methylpyridine-2-carbonitrile:

- Cyclization Reactions: One common approach involves the cyclization of suitable precursors under acidic or basic conditions.

- Nitrilation of Methylpyridine: The direct nitrilation of 6-methylpyridine using cyanogen chloride or similar reagents can yield 6-Methylpyridine-2-carbonitrile.

- Metal-Catalyzed Reactions: Utilizing metal catalysts can facilitate the formation of this compound from simpler starting materials through various coupling reactions .

The versatility of 6-Methylpyridine-2-carbonitrile makes it useful in several applications:

- Pharmaceuticals: It serves as an intermediate in synthesizing various drugs, particularly those targeting infectious diseases due to its antibacterial properties.

- Agricultural Chemicals: The compound may be employed in developing agrochemicals and pesticides.

- Chemical Synthesis: Its ability to participate in diverse

Interaction studies involving 6-Methylpyridine-2-carbonitrile focus on its behavior when combined with other chemicals or biological systems. Research has shown that when complexed with metal ions, such as copper(II), it exhibits enhanced biological activity, particularly against bacterial strains. These studies often explore the mechanisms of action, stability of complexes, and potential synergistic effects with other antimicrobial agents .

6-Methylpyridine-2-carbonitrile shares structural similarities with several other compounds within the methylpyridine family. Here are some comparable compounds:

The uniqueness of 6-Methylpyridine-2-carbonitrile lies in its specific substitution pattern, which influences its reactivity and biological activity compared to its isomers and related compounds. This distinct arrangement allows for unique interactions and applications not found in other similar compounds.

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant